molecular formula C17H17N5OS B4093716 N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B4093716
M. Wt: 339.4 g/mol
InChI Key: JUMIRTPGBQGNPU-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide is a chemical compound that belongs to the class of organic compounds known as tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring attached to a sulfanyl group, which is further connected to a propanamide moiety. The compound also features a 4-methylphenyl group, adding to its structural complexity.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-8-10-14(11-9-12)18-16(23)13(2)24-17-19-20-21-22(17)15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMIRTPGBQGNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Sulfanyl Group: The tetrazole ring is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate compound with 4-methylphenylacetic acid under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. The compound’s overall structure allows it to fit into binding pockets of target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide
  • N-(4-METHYLPHENYL)-N-[1-(1-PHENYL-1H-TETRAZOL-5-YL)CYCLOHEXYL]AMINE

Uniqueness

N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole ring and the sulfanyl group allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide
Reactant of Route 2
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N-(4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

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